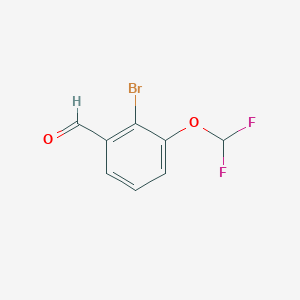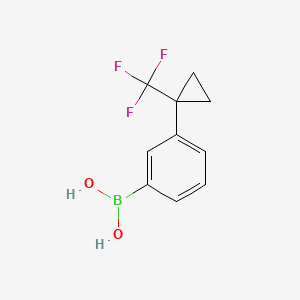![molecular formula C12H16FNO5S B15298215 tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a fluorosulfonyl group, and a phenylmethyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorosulfonylating agent. One common method involves the use of trifluoromethanesulfonyl anhydride in the presence of a base such as 2-chloropyridine . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of the corresponding amine.
Scientific Research Applications
tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate has several scientific research applications:
Biology: The compound can be employed in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be installed and removed under mild conditions, allowing for the selective protection and deprotection of amines during multi-step synthesis . The fluorosulfonyl group can participate in various chemical reactions, providing versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-butyl N-({2-[(fluorosulfonyl)amino]ethyl}carbamate): A related compound with a similar structure but different functional groups.
Uniqueness
tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to other carbamates. This makes it a valuable intermediate in organic synthesis and various scientific research applications.
Properties
Molecular Formula |
C12H16FNO5S |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
tert-butyl N-[(2-fluorosulfonyloxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16FNO5S/c1-12(2,3)18-11(15)14-8-9-6-4-5-7-10(9)19-20(13,16)17/h4-7H,8H2,1-3H3,(H,14,15) |
InChI Key |
STWYTJNLFZJZSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298137.png)
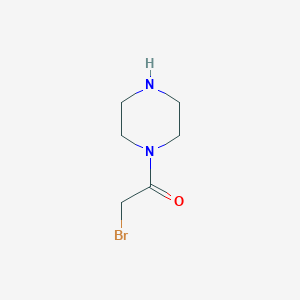
![1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15298157.png)
![tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B15298163.png)

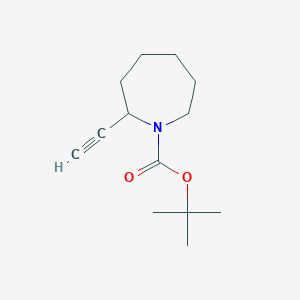
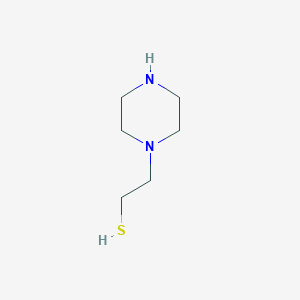
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
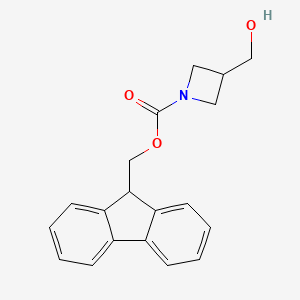


![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)
